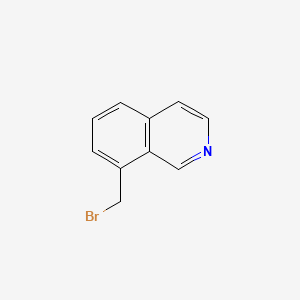

8-(Bromomethyl)isoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-(Bromomethyl)isoquinoline is a condensed heterocyclic compound . It is also known as a derivative of isoquinoline .

Synthesis Analysis

Efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . A palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization provide isoquinolines in excellent yields and short reaction times .Molecular Structure Analysis

The molecular formula of this compound is C10H8BrN . The molecular weight is 222.08 .Chemical Reactions Analysis

Isoquinoline synthesis involves a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization .Physical And Chemical Properties Analysis

The molecular formula of this compound is C10H8BrN and the molecular weight is 222.08 .Scientific Research Applications

Methoxy-indolo[2,1-a]isoquinolines, synthesized using 8-(Bromomethyl)isoquinoline derivatives, have demonstrated significant cytostatic activity in vitro, particularly against leukemia and mammary tumor cells, indicating potential antitumor applications (Ambros, Angerer, & Wiegrebe, 1988).

8-Aminoquinoline derivatives, closely related to this compound, have been pivotal in the treatment of latent malaria, highlighting their significant contribution to clinical and public health practices (Baird, 2019).

Isoquinoline reacts with ethyl bromopyruvate to produce pyrrolo[2,1-a]isoquinolines, indicating synthetic applications in the creation of novel organic compounds (Yavari, Hossaini, & Sabbaghan, 2006).

Compounds containing 8-hydroxyquinoline (a relative of this compound) exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects, thus providing a basis for pharmaceutical development (Saadeh, Sweidan, & Mubarak, 2020).

The synthesis of 8-hydroxyquinolines, which are structurally similar to this compound, has applications in metallosupramolecular chemistry, particularly in the creation of new supramolecular sensors and emitting devices (Albrecht, Fiege, & Osetska, 2008).

Isoquinoline alkaloids, including those derived from this compound, have shown immense pharmacological and biological properties, with potential applications in cancer therapy and drug discovery (Bhadra & Kumar, 2011).

Mechanism of Action

Target of Action

The primary target of 8-(Bromomethyl)isoquinoline is CD26 , also known as Dipeptidyl Peptidase-4 (DPP4) . CD26/DPP4 is a serine exopeptidase that cleaves X-proline dipeptides from the N-terminus of polypeptides . It plays a crucial role in glucose metabolism, immune regulation, and signal transduction .

Mode of Action

This compound acts as an inhibitor of CD26/DPP4 . By binding to the active site of the enzyme, it prevents the enzyme from cleaving its substrates, thereby modulating the biological processes that the enzyme is involved in .

Biochemical Pathways

CD26/DPP4 is known to be involved in a variety of biological processes, including glucose metabolism, immune response, and signal transduction .

Result of Action

The inhibition of CD26/DPP4 by this compound can lead to a variety of molecular and cellular effects, depending on the specific biological context. For instance, in the context of glucose metabolism, inhibition of CD26/DPP4 can lead to increased levels of incretin hormones, which stimulate insulin secretion, thereby potentially having a hypoglycemic effect .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

8-(Bromomethyl)isoquinoline interacts with the enzyme CD26 . CD26 is a serine exopeptidase involved in various biological processes, including immune regulation and signal transduction . The interaction between this compound and CD26 inhibits the activity of the enzyme, which can influence biochemical reactions within the cell .

Cellular Effects

The inhibition of CD26 by this compound can have various effects on cells. CD26 plays a role in signal transduction pathways, influencing cell function . Therefore, the inhibition of CD26 can potentially alter these pathways, affecting gene expression and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with CD26 . By binding to this enzyme, this compound inhibits its activity, which can lead to changes in gene expression and cellular function .

Metabolic Pathways

Given its interaction with CD26, it may influence pathways where this enzyme plays a role .

properties

IUPAC Name |

8-(bromomethyl)isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-6-9-3-1-2-8-4-5-12-7-10(8)9/h1-5,7H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNMLTSJDRYDLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2)C(=C1)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.